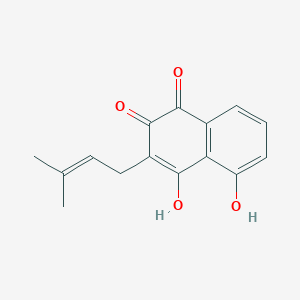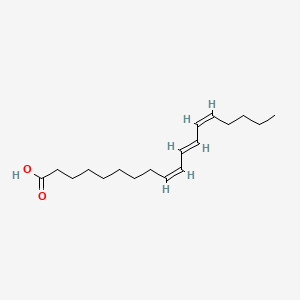
Punicic acid
Overview
Description
Punicic acid, also known as trichosanic acid, is an unusual 18-carbon fatty acid bearing three conjugated double bonds . It is named for the pomegranate (Punica granatum), from which it is obtained, specifically from pomegranate seed oil . It has been shown to exhibit a myriad of beneficial bioactivities including anti-cancer, anti-diabetes, anti-obesity, antioxidant, and anti-inflammatory properties .
Synthesis Analysis
Punicic acid is found in pomegranate seed oil, which contains approximately 80% of this remarkable fatty acid . The availability of Punicic acid is limited by the low yield and unstable supply of pomegranate seeds . Efforts to produce Punicic acid in transgenic crops have been limited by a relatively low content of Punicic acid in the resulting seed oil . The production of Punicic acid in engineered microorganisms with modern fermentation technology is therefore a promising and emerging method .Molecular Structure Analysis
Punicic acid is a conjugated linolenic acid or CLnA; i.e., it has three conjugated double bonds . It is chemically similar to the conjugated linoleic acids, or CLA, which have two .Chemical Reactions Analysis
Punicic acid is a conjugated linolenic acid, which means it has three conjugated double bonds . It is chemically similar to the conjugated linoleic acids, or CLA, which have two . It has also been classified as an “n-5” or “omega-5” polyunsaturated fatty acid .Physical And Chemical Properties Analysis
Punicic acid is an unusual 18-carbon fatty acid bearing three conjugated double bonds . It has been shown to exhibit a myriad of beneficial bioactivities including anti-cancer, anti-diabetes, anti-obesity, antioxidant, and anti-inflammatory properties .Scientific Research Applications
Neurological Disorders Prevention
Punicic acid, found in pomegranate seed oil, is an omega-5 fatty acid with strong anti-oxidative and anti-inflammatory effects. It has been shown to decrease oxidative damage and inflammation, which are key contributors to neurological disorders. By increasing the expression of peroxisome proliferator-activated receptors and reducing beta-amyloid deposits formation, punicic acid contributes to the prevention and treatment of diseases like Alzheimer’s, Parkinson’s, and Huntington’s disease .
Anti-Cancer Properties
Research indicates that punicic acid exhibits anti-cancer properties. It’s been found to induce apoptosis in cancer cells and inhibit the proliferation of various cancer cell lines. This makes punicic acid a potential candidate for inclusion in cancer treatment regimens, particularly for breast and prostate cancers .
Metabolic Syndrome Management
Punicic acid has been associated with anti-diabetic and anti-obesity effects. It stimulates adiponectin secretion and upregulates GLUT4 expression in adipocytes, which can improve insulin sensitivity and glucose uptake. These properties suggest that punicic acid could be beneficial in managing conditions related to metabolic syndrome .
Anti-Inflammatory Activity
The compound’s anti-inflammatory activity is significant in the context of chronic inflammatory diseases. Punicic acid has been shown to modulate inflammatory pathways, potentially offering therapeutic benefits for conditions such as arthritis and other inflammatory disorders .
Cardiovascular Health
Punicic acid may also play a role in promoting cardiovascular health. Its ability to modulate lipid profiles and reduce arterial plaque formation could be valuable in the prevention of atherosclerosis and related cardiovascular diseases .
Skin Health and Cosmetics
Due to its antioxidative properties, punicic acid is used in cosmetic formulations for skin health. It can help improve skin elasticity, reduce signs of aging, and provide a protective barrier against environmental stressors .
Nutraceutical Applications
As a nutraceutical, punicic acid is valued for its health-promoting properties. It can be incorporated into dietary supplements to support overall health and prevent various diseases, leveraging its antioxidative and anti-inflammatory effects .
Biotechnological Production
The limited availability of natural sources of punicic acid has led to biotechnological advancements in its production. Efforts are being made to produce punicic acid in engineered microorganisms, which could ensure a stable supply for its increasing demand in pharmaceutical, medical, and industrial applications .
Mechanism of Action
Target of Action
Punicic acid, the main bioactive component of pomegranate seed oil, primarily targets peroxisome proliferator-activated receptors (PPARs) . PPARs play a crucial role in the regulation of cellular differentiation, development, and metabolism . In addition, punicic acid can also interact with GLUT4 protein and calpain , which are involved in the formation of beta-amyloid deposits and tau hyperphosphorylation .
Mode of Action
Punicic acid decreases oxidative damage and inflammation by increasing the expression of PPARs . It can also reduce beta-amyloid deposits formation and tau hyperphosphorylation by increasing the expression of GLUT4 protein and inhibiting calpain hyperactivation .
Biochemical Pathways
Punicic acid affects several biochemical pathways. It stimulates adiponectin secretion and up-regulates GLUT4 expression and translocation in adipocytes . This is possibly mediated by the high binding affinity of punicic acid to PPARγ . Furthermore, punicic acid treatment improves glucose uptake and prevents changes in mitochondrial proteins associated with dysfunction in insulin-resistant states such as diabetes .
Result of Action
The action of punicic acid results in a decrease in oxidative damage and inflammation . It also leads to a reduction in beta-amyloid deposits and tau hyperphosphorylation, which are associated with neurodegenerative diseases . In addition, punicic acid has been shown to be effective against various chronic diseases .
Action Environment
The action of punicic acid can be influenced by environmental factors. For instance, the regulation of intestinal microflora has been identified as a crucial factor and an effective strategy to reverse obesity-related hyperlipidemia and non-alcoholic fatty liver disease . .
Safety and Hazards
Future Directions
While both Punicic acid and pomegranate seed oil have been used as functional ingredients in foods and cosmetics for some time, their value in pharmaceutical/medical and industrial applications are presently under further exploration . The production of Punicic acid in engineered microorganisms with modern fermentation technology is therefore a promising and emerging method .
properties
IUPAC Name |
(9Z,11E,13Z)-octadeca-9,11,13-trienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h5-10H,2-4,11-17H2,1H3,(H,19,20)/b6-5-,8-7+,10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUXYLFPMQMFGPL-BGDVVUGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CC=CC=CCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C\C=C\C=C/CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10897463 | |
| Record name | Punicic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10897463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Punicic Acid | |
CAS RN |
544-72-9 | |
| Record name | Punicic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=544-72-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Punicic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544729 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Punicic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10897463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PUNICIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VFQ03H211O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: While the precise mechanism of action of punicic acid is still under investigation, research suggests that it exerts its effects through multiple pathways:
- PPARγ Activation: Punicic acid has been shown to act as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist. [] This activation leads to increased glucose uptake, enhanced adiponectin secretion, and upregulation of GLUT4 expression and translocation in adipocytes. []
- Anti-androgenic Effects: Studies on prostate cancer cells indicate that punicic acid exhibits anti-androgenic properties, inhibiting dihydrotestosterone-stimulated cell growth, androgen receptor nuclear accumulation, and the expression of androgen receptor-dependent genes. []
- Induction of Apoptosis: Punicic acid induces apoptosis in various cancer cell lines, including breast and prostate cancer cells. [, , ] This apoptotic effect is mediated by a caspase-dependent pathway, particularly the intrinsic pathway. []
- Inhibition of Cell Proliferation and Migration: Punicic acid effectively inhibits the proliferation and migration of cancer cells, as demonstrated in studies on breast cancer and glioblastoma cells. [, , ]
- Antioxidant and Anti-inflammatory Effects: Punicic acid possesses antioxidant and anti-inflammatory properties, reducing oxidative stress and inflammatory responses in various models, including streptozotocin-induced diabetes. [, ]
ANone:
- Spectroscopic data:
ANone: Punicic acid, as a conjugated linolenic acid, is susceptible to oxidation.
- Oxidative Stability:
- Free Fatty Acid: Punicic acid in its free form is highly prone to oxidation in the presence of air. []
- Triacylglycerol-bound: When bound to triacylglycerols in pomegranate seed oil, punicic acid shows increased stability against oxidation, even under simulated gastric conditions and thermal stress. []
- Applications:
- Nutraceutical and Functional Food Ingredient: Due to its potential health benefits, punicic acid is investigated as a valuable ingredient in functional foods and nutraceuticals. [, , ]
- Pharmaceutical Applications: The anti-cancer, anti-inflammatory, and anti-diabetic properties of punicic acid make it a promising candidate for pharmaceutical applications. [, , ]
ANone:
- Stability: Punicic acid is susceptible to oxidation and isomerization, especially in its free form. [, ]
ANone:
- Absorption and Metabolism: Punicic acid is absorbed and metabolized in the body. Studies show that it is converted to conjugated linoleic acid (CLA), specifically the cis-9, trans-11 isomer (c9,t11-CLA), in various tissues, including liver, skeletal muscle, and adipose tissue. [, , ]
- In vivo Activity and Efficacy:
- Anti-obesity Effects: Studies in mice models have shown that punicic acid can reduce body fat mass and alter lipid metabolism, leading to a decrease in adipose tissue weight and liver triglyceride levels. []
- Anti-diabetic Effects: Research suggests that punicic acid improves glucose tolerance and reduces fasting plasma glucose levels in diabetic animal models. [, ] This effect is partly attributed to its PPARγ agonist activity.
- Anti-inflammatory Effects: In vivo studies demonstrate that punicic acid can reduce inflammation in models of inflammatory bowel disease and diabetes. [, ]
ANone:
- In vitro Efficacy: Punicic acid has shown promising results in various in vitro studies, demonstrating:
- In vivo Efficacy: Animal studies have supported the in vitro findings, demonstrating:
ANone: Several analytical methods are employed to analyze punicic acid:
- Gas Chromatography (GC):
- GC-FID (Flame Ionization Detection): This method is widely used to determine the fatty acid composition of oils, including the quantification of punicic acid. [, , ]
- GC-MS (Mass Spectrometry): Provides more detailed structural information and is helpful in identifying punicic acid and its metabolites in biological samples. [, , ]
- 13C Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique can differentiate punicic acid from other conjugated linolenic acid isomers and other fatty acids based on their unique chemical shifts. [, ]
- Fourier Transform Infrared (FTIR) Spectroscopy: FTIR helps analyze the functional groups present in punicic acid and compare it with other fatty acids. [, ]
ANone: While punicic acid exhibits unique properties, other conjugated linolenic acid (CLNA) isomers and related compounds can be considered as potential alternatives or substitutes:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-4-(2-methoxyphenyl)piperazin-1-ium](/img/structure/B1237674.png)
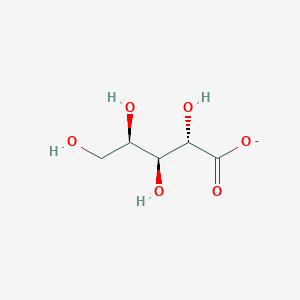
![3-[(1-benzyl-1H-indazol-3-yl)oxy]-N,N-dimethylpropan-1-aminium](/img/structure/B1237676.png)
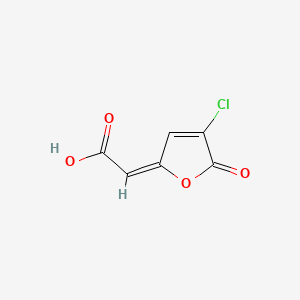

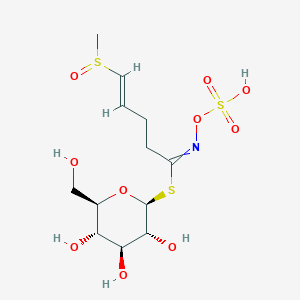
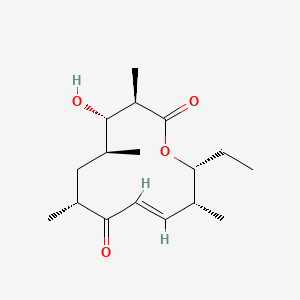



![2,5-dimethoxy-N-[[2-(4-methoxyphenyl)-4-thiazolyl]methyl]benzenesulfonamide](/img/structure/B1237692.png)


